3-(2,4-Dimethoxyphenyl)-3-phenyl-2-benzofuran-1(3H)-one is a complex organic compound belonging to the class of benzofuran derivatives. It is characterized by the presence of multiple aromatic rings and methoxy substituents, which contribute to its unique chemical properties. This compound has garnered attention in various fields of research due to its potential biological activities.
The compound can be synthesized through various organic reactions, primarily involving the condensation of specific aromatic aldehydes and acids. It is often studied in the context of synthetic organic chemistry and medicinal chemistry due to its structural complexity and potential therapeutic applications .
3-(2,4-Dimethoxyphenyl)-3-phenyl-2-benzofuran-1(3H)-one can be classified as:
The synthesis of 3-(2,4-Dimethoxyphenyl)-3-phenyl-2-benzofuran-1(3H)-one typically involves multi-step organic reactions. A common method includes:
The reaction conditions require controlled temperatures and the use of catalysts to ensure high yields and purity. In industrial settings, continuous flow reactors may be utilized alongside advanced purification techniques such as chromatography and crystallization to produce high-purity compounds efficiently.
The molecular formula of 3-(2,4-Dimethoxyphenyl)-3-phenyl-2-benzofuran-1(3H)-one is , with a molecular weight of 346.4 g/mol. The structure features a fused isobenzofuranone ring system along with methoxy and phenyl substituents.
COC1=CC(=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)C4=CC=CC=C4)OC
3-(2,4-Dimethoxyphenyl)-3-phenyl-2-benzofuran-1(3H)-one can undergo several types of chemical reactions:
For these reactions, common reagents include:
The mechanism of action for 3-(2,4-Dimethoxyphenyl)-3-phenyl-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets within biological systems. The compound may exert its effects by binding to enzymes or receptors, modulating their activity in various pathways. The specific pathways influenced by this compound can vary based on the biological context and application being investigated .
The compound exhibits notable stability under standard conditions but may react under specific circumstances such as strong oxidizing or reducing environments.
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are commonly employed to confirm the structure and purity of synthesized compounds .
3-(2,4-Dimethoxyphenyl)-3-phenyl-2-benzofuran-1(3H)-one has potential applications in:
Research continues into its efficacy in different biological contexts, highlighting its potential as a lead compound for further drug development .
CAS No.: 37913-77-2
CAS No.: 122547-72-2
CAS No.:
CAS No.: 26639-00-9
CAS No.: 4377-76-8
CAS No.: 1364933-82-3